molecular formula C16H24GdN4O8- B1198928 Gadoterate

Gadoterate

Katalognummer: B1198928
Molekulargewicht: 557.6 g/mol
InChI-Schlüssel: GFSTXYOTEVLASN-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gadoterate, commonly known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is used in the form of its meglumine salt, this compound meglumine, and is known for its high stability and safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gadoterate involves the complexation of gadolinium ions with DOTA. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound meglumine involves large-scale synthesis using similar steps but optimized for efficiency and purity. The process includes stringent quality control measures to ensure the safety and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Gadoterate primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Reagents: Gadolinium oxide, DOTA, meglumine.

    Conditions: Aqueous solution, controlled pH, and temperature.

Major Products

The major product of these reactions is this compound meglumine, a stable and highly soluble compound used in MRI contrast imaging .

Wissenschaftliche Forschungsanwendungen

Safety and Efficacy Studies

Several large-scale studies have confirmed the safety and efficacy of gadoterate meglumine in various patient populations:

  • SECURE Study : An observational study involving over 35,000 patients demonstrated that this compound meglumine has an excellent safety profile, with only 0.12% of patients experiencing adverse events. The study also focused on the incidence of nephrogenic systemic fibrosis (NSF) among patients with renal impairment, finding no significant cases reported .
  • Efficacy Assessment : In a study assessing the efficacy of this compound meglumine, it was rated as effective or very effective in 99.53% of cases across a total of 3,426 patients. The presence of kidney disorders was linked to a higher likelihood of inefficacy .

Pediatric Applications

This compound meglumine has been evaluated for its pharmacokinetics and safety in pediatric populations. A phase IV study focused on children under two years old confirmed its efficacy and safety when administered at a dose of 0.1 mmol/kg . This highlights its versatility and adaptability for various age groups.

Case Study 1: Brain Tumor Imaging

A case study conducted by Lawrence N. Tanenbaum highlighted the use of this compound meglumine for imaging primary brain tumors. The study emphasized that this compound meglumine provided excellent visualization and characterization of lesions, aiding in diagnosis and treatment planning .

Case Study 2: Renal Impairment

In another observational study focusing on patients with renal impairment, follow-up assessments were conducted to monitor any adverse effects related to this compound meglumine administration. The results indicated that while some patients experienced mild reactions, there were no significant long-term effects or cases of NSF reported .

Table 1: Summary of Key Studies on this compound Meglumine

Study NameSample SizeKey FindingsAdverse Events (%)NSF Incidence
SECURE Study35,499Excellent safety profile; well-tolerated0.12None
Efficacy Assessment3,426Efficacy rated as effective in 99.53%MinimalNot reported
Pediatric StudyVariesSafe for use in children under 2 yearsNone reportedNot applicable

Wirkmechanismus

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. This property allows for the detailed visualization of internal structures and abnormalities .

Vergleich Mit ähnlichen Verbindungen

Gadoterate is compared with other gadolinium-based contrast agents such as:

  • Gadopentetic acid
  • Gadobenic acid
  • Gadoxetic acid
  • Gadoteridol
  • Gadobutrol

Uniqueness

This compound is unique due to its high stability, which reduces the risk of gadolinium release and associated toxicity. Its macrocyclic structure provides greater thermodynamic and kinetic stability compared to linear gadolinium-based contrast agents .

Eigenschaften

Molekularformel

C16H24GdN4O8-

Molekulargewicht

557.6 g/mol

IUPAC-Name

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4

InChI-Schlüssel

GFSTXYOTEVLASN-UHFFFAOYSA-J

Kanonische SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyme

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-
gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate
gadolinium DOTA
gadoterate
gadoterate sodium
Gd-DOTA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.